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Compound of Interest

Compound Name: Tartrazine

Cat. No.: B075150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the allergenic potential of Tartrazine (FD&C

Yellow No. 5) against other common food additives. The information presented is based on a

review of scientific literature, focusing on quantitative data and established experimental

protocols to assist in research and development.

Introduction to Tartrazine Hypersensitivity
Tartrazine is a synthetic lemon-yellow azo dye widely used in foods, pharmaceuticals, and

cosmetics.[1][2] Adverse reactions to Tartrazine can manifest through various symptoms,

including urticaria (hives), angioedema, asthma, and gastrointestinal issues.[1][2][3] The

mechanism behind these reactions is often described as "pseudoallergic" or a pharmacological

intolerance rather than a true IgE-mediated allergy, though the exact pathways are still under

investigation.[2][4] The prevalence of Tartrazine sensitivity in the general population is

estimated to be low, around 1 in 10,000 people, but it is more frequently observed in individuals

with aspirin hypersensitivity.[2][5]

Quantitative Comparison of Allergenic Potential
The following table summarizes findings from various studies on the prevalence of

hypersensitivity reactions to Tartrazine and other food additives in susceptible populations. It is

important to note that many studies show a high degree of cross-reactivity between different

azo dyes and other additives.[3]
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Additive
Category

Specific
Additive

Study
Population

Prevalence of
Reaction

Reference

Azo Dyes
Tartrazine (FD&C

Yellow No. 5)

Patients with

chronic urticaria
8% (3/38)

Chafee et al.,

1976[6]

Tartrazine (FD&C

Yellow No. 5)

Patients with

aspirin

intolerance

20% (2/10)
Chafee et al.,

1976[6]

Erythrosine

Patients with

urticaria,

migraine,

hyperactivity

Reactions were

nearly twice as

common as

those to

Tartrazine

Rowe & Rowe,

1972[3]

Sulfites Various
Asthmatic

population

Up to 5%

experience

reactions

Simon, 2009[7]

Benzoates
Sodium

Benzoate

Patients with

recurrent

urticaria/angioed

ema

High cross-

reactivity with

aspirin and azo

dyes

Ros et al.,

1976[6]

Flavor

Enhancers

Monosodium

Glutamate

(MSG)

General

Population

Linked to

"Chinese

restaurant

syndrome," one

report linked to

asthma

Simon, 2009[7]

Experimental Protocols for Assessing Allergenicity
The gold standard for diagnosing hypersensitivity to food additives is the Double-Blind,

Placebo-Controlled Food Challenge (DBPCFC).[8][9][10]

Double-Blind, Placebo-Controlled Food Challenge
(DBPCFC)
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Objective: To objectively determine if a specific food additive elicits an adverse reaction by

blinding both the patient and the administrator to the substance being given.

Methodology:

Patient Selection: Patients with a clinical history suggestive of an additive allergy are

selected. An elimination diet of the suspected additive(s) is typically implemented for a period

of up to 4-6 weeks prior to the challenge.[8][11]

Preparation of Challenges: The additive (e.g., Tartrazine) and a placebo are prepared in

identical, opaque capsules or masked in a food vehicle to be indistinguishable. Doses are

carefully measured, starting with a fraction of the suspected reaction-triggering dose.

Administration:

On separate days, the patient receives either the placebo or the active challenge in

incrementally increasing doses.[10][12]

A typical protocol involves administering doses at set intervals (e.g., every 30-60 minutes)

over several hours.

The starting dose is typically low (e.g., 1-5 mg) and gradually increased to a cumulative

dose that represents a typical daily intake (e.g., up to 50 mg for Tartrazine).

Monitoring and Evaluation:

The patient is closely monitored for both subjective symptoms (e.g., itching, nausea) and

objective signs (e.g., urticaria, drop in peak expiratory flow rate).

The challenge is stopped if a clear objective reaction occurs.[12]

If no reaction occurs after the full dose, the test is considered negative. A positive reaction

to the active substance and no reaction to the placebo confirms sensitivity.[10]

In Vitro Basophil Activation Test (BAT)
Objective: To assess the activation of basophils (a type of white blood cell involved in allergic

reactions) in response to a specific additive.
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Methodology:

Sample Collection: A whole blood sample is collected from the patient in a sodium heparin

tube.[13]

Leukocyte Enrichment: Peripheral blood leukocytes, including basophils, are enriched from

the whole blood sample.[13]

Stimulation: The enriched cells are stimulated in vitro with the suspected additive (e.g.,

Tartrazine), a positive control (e.g., fMLP), and a negative control (buffer alone).[13]

Analysis:

After a brief culture period, the supernatant is collected.

The amount of histamine released from the activated basophils into the supernatant is

quantified using a validated histamine ELISA.[13]

Alternatively, basophil activation can be measured by flow cytometry using markers like

CD63 or CD203c.

Interpretation: A significant increase in histamine release or upregulation of activation

markers in response to the additive compared to the negative control indicates a positive

result.

Signaling Pathways and Experimental Workflows
Hypothesized Hypersensitivity Mechanisms
Adverse reactions to additives like Tartrazine can be complex. While classic IgE-mediated

allergies are well-understood, many additive reactions are non-IgE-mediated.[14][15]

1. IgE-Mediated Allergic Reaction: This is the classic allergic pathway. While less common for

Tartrazine, it can occur with some additives.[7]
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Caption: IgE-Mediated Allergic Reaction Pathway.

2. Non-IgE-Mediated (Pseudoallergic) Reaction: This pathway is more commonly associated

with Tartrazine. It may involve direct mast cell degranulation or other inflammatory

mechanisms without the involvement of IgE antibodies.[2][4]
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Food Challenge (DBPCFC)

Yes

6. Confirmed Diagnosis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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